molecular formula C16H18NO4P B12531172 (R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate CAS No. 820969-50-4

(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate

Cat. No.: B12531172
CAS No.: 820969-50-4
M. Wt: 319.29 g/mol
InChI Key: OYLWRGIGSIHXMY-INIZCTEOSA-N
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Description

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group, a naphthalene ring, and a diethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate typically involves the reaction of naphthalene derivatives with diethyl phosphite under specific conditions. One common method involves the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling of H-phosphonate diesters with aryl halides . This reaction is often carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is another method that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphonate esters, amines, and substituted naphthalene derivatives .

Scientific Research Applications

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and diethyl phosphate moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is unique due to its specific combination of a cyano group, naphthalene ring, and diethyl phosphate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

820969-50-4

Molecular Formula

C16H18NO4P

Molecular Weight

319.29 g/mol

IUPAC Name

[(R)-cyano(naphthalen-2-yl)methyl] diethyl phosphate

InChI

InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1

InChI Key

OYLWRGIGSIHXMY-INIZCTEOSA-N

Isomeric SMILES

CCOP(=O)(OCC)O[C@@H](C#N)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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